BenchChemオンラインストアへようこそ!

13-Oxo-9E,11E-octadecadienoic acid

Dyslipidemia Metabolic disease PPARα agonism

13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is an oxooctadecadienoic acid with the oxo group at C13 and a (9E,11E) conjugated diene—conferring potent, selective PPARα activation pharmacologically distinct from 9-oxo-ODA. Its precursor 13-HODE differs in PPARγ inflammatory modulation; substitution with positional isomers yields divergent efficacy and PPAR-subtype selectivity. Validated in KK-Ay obese diabetic mice at 0.02–0.05% dietary inclusion, it significantly lowers plasma and hepatic triglycerides. Also identified as an endogenous PPARγ ligand in human colonic epithelial cells with anti-inflammatory activity. Naturally isolated from tomato juice and Artemisia argyi leaves. The definitive molecular tool for PPARα/γ mechanistic dissection, NAFLD/IBD models, and phytochemical standardization. ≥98% purity.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 29623-29-8
Cat. No. B3028732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxo-9E,11E-octadecadienoic acid
CAS29623-29-8
Synonyms13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+
InChIKeyJHXAZBBVQSRKJR-KDFHGORWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Oxo-9E,11E-octadecadienoic Acid (CAS 29623-29-8) — Technical Baseline for Procurement


13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is a specific oxidized linoleic acid metabolite (OXLAM) and an oxooctadecadienoic acid with the oxo substituent located at position 13 of the 9E,11E-octadecadienoic acid backbone [1]. As an isomer of 9-oxo-ODA, this compound acts as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) activator [2], and has also been identified as an endogenous ligand for PPARγ in human colonic epithelial cells [3]. Originally derived from tomato juice and also isolated from Artemisia argyi leaves, this compound has been shown to reduce plasma and hepatic triglyceride levels in obese diabetic mouse models .

Why 13-Oxo-9E,11E-octadecadienoic Acid Cannot Be Replaced by Generic PPARα Agonists or HODE Precursors


Substitution with generic PPARα agonists or related linoleic acid derivatives is not functionally equivalent. The specific (9E,11E) conjugated diene geometry and the oxo group at C13 confer a distinct pharmacological profile [1]. For instance, its direct precursor 13-HODE acts as a PPARγ ligand with different inflammatory modulation properties [2]. More critically, substitution with the positional isomer 9-oxo-ODA—which differs in the location of both the conjugated diene (10E,12E) and the oxo group—may yield divergent in vivo efficacy and PPAR subtype selectivity [3]. The data below provide quantifiable differentiation against key comparators.

Quantitative Differentiation of 13-Oxo-9E,11E-octadecadienoic Acid Versus Key Comparators


In Vivo Triglyceride Reduction in Obese Diabetic Mice vs. 9-oxo-ODA

In a head-to-head in vivo study, dietary administration of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) at 0.02% and 0.05% (w/w) for 4 weeks significantly reduced plasma and hepatic triglyceride levels in obese diabetic KK-Ay mice. In the same publication, the authors note that its positional isomer, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), was also investigated as a PPARα activator, but the study emphasizes that 13-oxo-ODE was the more potent in reducing plasma triglycerides in this specific model [1].

Dyslipidemia Metabolic disease PPARα agonism

PPARγ Ligand Binding Affinity vs. 13-HODE in Human Colonic Epithelial Cells

A study identified 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) as an endogenous ligand for PPARγ in human colonic epithelial cells (CECs). Using a binding assay with ¹⁴C-labeled 13-oxo-ODE, the authors demonstrated direct binding to His-tagged PPARγ. While its precursor 13-HODE is also a known endogenous PPARγ ligand, the enzymatic dehydrogenation to 13-oxo-ODE by 13-HODE dehydrogenase—which exhibits highest activity in CECs—generates a distinct molecular species with anti-inflammatory effects in this tissue context [1].

Inflammatory bowel disease PPARγ agonism Gastrointestinal inflammation

PPAR Subtype Selectivity Profile vs. Class-Level PPARα Agonists

13-Oxo-9E,11E-octadecadienoic acid is characterized as a selective PPARα activator . While synthetic fibrates (e.g., fenofibrate) are potent PPARα agonists, they often exhibit off-target effects or less favorable safety profiles. 13-oxo-ODE, as an endogenous food-derived metabolite, offers a distinct mechanism and selectivity profile. The original study emphasizes that 13-oxo-ODE is a selective PPARα activator, and its effects on dyslipidemia were observed in a relevant in vivo model [1].

Nuclear receptor pharmacology Selective PPARα activation Lipid metabolism

Provenance and Natural Occurrence as a Distinguishing Factor

13-Oxo-9E,11E-octadecadienoic acid is specifically derived from tomato juice and has been isolated from the leaves of Artemisia argyi [1]. This natural provenance distinguishes it from purely synthetic PPARα agonists or chemically modified fatty acid derivatives. Additionally, the compound has been reported in Glycine max (soybean) and Carthamus oxyacanthus [2], establishing its relevance as a naturally occurring bioactive lipid in dietary sources.

Natural product sourcing Food-derived metabolites Biomarker discovery

Regulation of PPARγ-Target Gene Expression vs. HODE Isomers

A comprehensive structure-activity relationship (SAR) study evaluated the PPARγ agonist activities of various HODE isomers using a dual-luciferase reporter assay. The study revealed significant differences in transcriptional activation among regio- and stereo-isomers [1]. While 13-oxo-ODE was not directly included in this panel, the study establishes that 9-HODEs exhibit less activity than other regio-isomers, and that 13-HODE enantio-isomers show differential agonist activity. As the oxidized metabolite of 13-HODE, 13-oxo-ODE represents a distinct chemical entity with its own unique PPARγ interaction profile, which differs from that of its precursor 13-HODE as well as 9-HODE [2].

PPARγ signaling Adipogenesis Gene expression regulation

Patent Recognition as a Distinct PPAR Ligand

Japanese Patent JP 2011-037739 specifically claims 13-oxo-9(E),11(E)-octadecadienoic acid (Compound 2) as a PPAR ligand distinct from its positional isomer 9-oxo-10(E),12(E)-octadecadienoic acid (Compound 1) [1]. The patent explicitly lists both compounds as separate embodiments, underscoring that they are not considered interchangeable in the context of PPAR-mediated therapeutic applications for slimming or skin repair.

PPAR ligand Pharmaceutical composition Metabolic disorder

Optimal Procurement-Driven Application Scenarios for 13-Oxo-9E,11E-octadecadienoic Acid


In Vivo Studies of Dyslipidemia and Hepatic Steatosis in Metabolic Disease Models

Based on the direct evidence of triglyceride-lowering efficacy in obese diabetic KK-Ay mice at 0.02–0.05% dietary inclusion [1], this compound is optimally suited for research programs investigating PPARα-mediated lipid metabolism, non-alcoholic fatty liver disease (NAFLD), and dietary interventions for metabolic syndrome. The availability of detailed in vivo protocols (4-week feed administration) provides a validated experimental framework [2].

Investigation of Endogenous PPARγ Ligands in Colonic Epithelial Inflammation

Given its confirmed identity as an endogenous PPARγ ligand in human colonic epithelial cells with anti-inflammatory effects [1], 13-oxo-ODE is the appropriate molecular tool for studying PPARγ signaling in inflammatory bowel disease (IBD), ulcerative colitis, and gut barrier function. It is particularly relevant for research on the 13-HODE dehydrogenase pathway as a therapeutic target [2].

Nutraceutical and Functional Food Research on Tomato-Derived Bioactives

Owing to its natural isolation from tomato juice [1], 13-oxo-ODE is a key reference compound for quantifying and studying the health benefits of tomato consumption. Its presence in Artemisia argyi and other plants [2] further supports its use in phytochemical standardization and the development of botanical extracts for metabolic health applications.

PPAR Subtype Selectivity Profiling and Nuclear Receptor Pharmacology

As a selective PPARα activator with a distinct selectivity profile compared to synthetic fibrates [1], 13-oxo-ODE is valuable for comparative pharmacology studies. It can be used to dissect PPARα-specific versus PPARγ-mediated effects, and to benchmark the activity of novel synthetic PPAR modulators against an endogenous, food-derived agonist [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-Oxo-9E,11E-octadecadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.